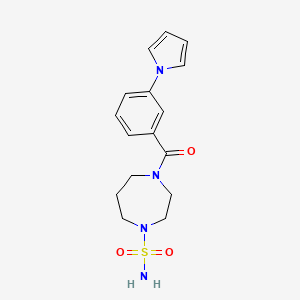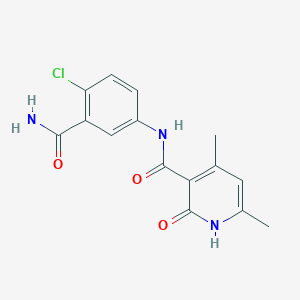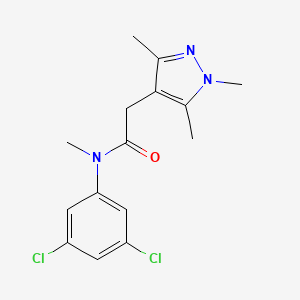
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide, also known as PBD, is a small molecule that has been extensively studied for its potential applications in scientific research. PBD belongs to a class of compounds known as DNA minor groove binders, which have been shown to exhibit potent antitumor activity. In
科学的研究の応用
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has been shown to exhibit potent antitumor activity, with studies demonstrating its efficacy against a wide range of cancer cell lines, including breast, lung, and colon cancer. 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has also been shown to be effective against cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy.
作用機序
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide exerts its antitumor activity by binding to the minor groove of DNA, leading to DNA damage and ultimately cell death. 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has been shown to be highly selective for cancer cells, with minimal toxicity to normal cells. The mechanism of action of 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide is complex and involves multiple pathways, including the inhibition of DNA replication and the induction of apoptosis.
Biochemical and Physiological Effects
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of tumor growth, the induction of cell death, and the suppression of angiogenesis. 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has also been shown to modulate the immune response, leading to increased tumor cell recognition and elimination.
実験室実験の利点と制限
One of the main advantages of 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide is its potency against a wide range of cancer cell lines, making it a promising candidate for the development of novel cancer therapies. However, 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide also has several limitations, including its poor solubility and stability, which can make it difficult to use in lab experiments.
将来の方向性
There are several future directions for the study of 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide, including the development of more stable and soluble analogs, the optimization of its delivery to tumor cells, and the exploration of its potential applications in combination with other cancer therapies. 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide also has potential applications in other fields, such as infectious disease research and drug discovery.
Conclusion
In conclusion, 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide is a promising small molecule with potent antitumor activity and a range of potential scientific research applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for its study and development. 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide represents a promising avenue for the development of novel cancer therapies and the advancement of scientific research.
合成法
The synthesis of 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide involves several steps, including the reaction of 3-pyrrolecarboxylic acid with thionyl chloride to form 3-pyrrolecarbonyl chloride, which is then reacted with 4-(aminosulfonyl)benzoic acid to form the 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide molecule. The synthesis of 4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide has been optimized over the years, resulting in higher yields and improved purity.
特性
IUPAC Name |
4-(3-pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c17-24(22,23)20-10-4-9-19(11-12-20)16(21)14-5-3-6-15(13-14)18-7-1-2-8-18/h1-3,5-8,13H,4,9-12H2,(H2,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPNWZBAMVDDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)N)C(=O)C2=CC(=CC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Pyrrol-1-ylbenzoyl)-1,4-diazepane-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate](/img/structure/B7573810.png)

![2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol](/img/structure/B7573820.png)

![N-[(4-imidazol-1-ylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573842.png)
![[2-(1-ethylpyrrolidin-2-yl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7573850.png)
![N,N-diethyl-1-[3-(4-fluorophenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7573860.png)
![3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide](/img/structure/B7573864.png)
![1-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7573869.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]amino]ethanone](/img/structure/B7573877.png)


![N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B7573902.png)
![2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile](/img/structure/B7573912.png)